molecular formula C25H32N2O6 B602319 Imipramine N-Glucuronide CAS No. 165602-94-8

Imipramine N-Glucuronide

Cat. No. B602319
M. Wt: 456.54
InChI Key:
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Description

Imipramine is a tricyclic antidepressant (TCA) mainly used in the treatment of depression and enuresis (bedwetting) in children . It works by increasing the activity of a chemical called serotonin in the brain . Imipramine N-Glucuronide is a metabolite of Imipramine .


Synthesis Analysis

Imipramine N-Glucuronidation is a process that involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to Imipramine by UDP-glucuronosyltransferase . This process occurs mainly in the liver .


Molecular Structure Analysis

The molecular structure of Imipramine consists of a tricyclic ring system with an alkyl amine substituent on the central ring . The glucuronidation process adds a glucuronic acid component to Imipramine, forming Imipramine N-Glucuronide .


Chemical Reactions Analysis

The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The glucuronidation of Imipramine to form Imipramine N-Glucuronide is an example of this process .


Physical And Chemical Properties Analysis

Imipramine is a white or slightly yellowish, crystalline powder; odourless or almost odourless . It is freely soluble in water, ethanol, and practically insoluble in ether .

Scientific Research Applications

  • Metabolism in Human Liver Microsomes : Imipramine N-glucuronidation in human liver microsomes exhibits biphasic kinetics, involving different UDP-glucuronosyltransferase isoforms, particularly UGT1A4. This study provides insight into the metabolic pathways of Imipramine in the human liver, which is crucial for understanding its pharmacokinetics and potential drug interactions (Nakajima et al., 2002).

  • Effects on Central Nervous System Genes : Long-term administration of Imipramine influences the expression of genes in the central nervous system, such as corticotropin-releasing hormone, tyrosine hydroxylase, and mineralocorticoid receptor genes. This indicates its potential role in altering neurochemical pathways in depression (Brady et al., 1991).

  • Biosynthesis and Glucuronidation Study : A study focusing on the biosynthesis of Imipramine N+-glucuronide using recombinant UGT1A4 provides detailed insights into the enzymatic activity and kinetics of Imipramine glucuronidation. Such studies are essential for understanding how Imipramine is processed in the body (Qian & Zeng, 2006).

  • Pharmacological Characterization : The pharmacological effects of Imipramine and related antidepressants, including their metabolic pathways such as hydroxylation and glucuronide formation, have been extensively reviewed. These studies help in understanding the drug's mechanism of action and its therapeutic potential (Gyermek, 1966).

  • Subcellular Distribution and Transfer Processes : Research on the uptake, distribution, and transfer processes of Imipramine and its metabolites, including glucuronides, in rat liver systems, provides insights into its pharmacokinetics, particularly how it is absorbed, distributed, metabolized, and excreted (Bickel & Börner, 2004).

Safety And Hazards

Imipramine has a wide variety of side effects, which include dryness of the mouth, blurred vision, constipation, difficulty in passing urine, and cardiovascular abnormalities . Extreme caution should be used when this drug is given to patients with cardiovascular disease because of the possibility of conduction defects, arrhythmias, congestive heart failure, myocardial infarction, strokes, and tachycardia .

Future Directions

The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces . Pharmacologists have linked drugs to glucuronic acid to allow for more effective delivery of a broad range of potential therapeutics . Sometimes toxic substances are also less toxic after glucuronidation . Therefore, the study of glucuronidation, such as that of Imipramine to form Imipramine N-Glucuronide, is crucial for the development of more effective and safer therapeutics.

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPKQHSXFUNBMP-OSFFKXSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673014
Record name (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imipramine N-Glucuronide

CAS RN

165602-94-8
Record name 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165602-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
M Qian, S Zeng - Acta Pharmacologica Sinica, 2006 - nature.com
… Imipramine N+-glucuronide was biosynthesized by incubating imipramine with recombinant … of imipramine and its metabolite, imipramine N+-glucuronide, with p-nitrophenol as the …
Number of citations: 13 www.nature.com
M Nakajima, E Tanaka, T Kobayashi, N Ohashi… - Drug Metabolism and …, 2002 - ASPET
… We developed a simple HPLC method for the in vitro determination of imipramine N-glucuronide. It was confirmed that the peak formed by the incubation of imipramine with human liver …
Number of citations: 78 dmd.aspetjournals.org
R Fujiwara, M Nakajima, H Yamanaka, M Katoh… - Drug metabolism and …, 2007 - ASPET
… V max value of UGT1A4-catalyzed imipramine N-glucuronide formation but had no effect on … no effect on UGT1A4-catalyzed imipramine N-glucuronide formation but increased the K m …
Number of citations: 87 dmd.aspetjournals.org
M Nakajima, E Tanaka, JT Kwon, T Yokoi - Drug metabolism and disposition, 2002 - ASPET
… imipramine N-glucuronide, the eluate of the HPLC from the incubation mixture with human liver microsomes, including imipramine N-glucuronide … the imipramine N-glucuronide formed …
Number of citations: 60 dmd.aspetjournals.org
R Fujiwara, M Nakajima, H Yamanaka, M Katoh… - Drug metabolism and …, 2008 - ASPET
… In the present study, we found that UGT1A1-catalyzed estradiol 3-O-glucuronide formation and UGT1A4-catalyzed imipramine N-glucuronide formation in human liver microsomes were …
Number of citations: 49 dmd.aspetjournals.org
R Fujiwara, M Nakajima, H Yamanaka… - Drug metabolism and …, 2007 - ASPET
… Imipramine N-glucuronide formation by the single expression system of UGT1A4 was decreased by heat treatment at 47C (80% of control) and at 52C (25% of control). Treatment at 57…
Number of citations: 86 dmd.aspetjournals.org
Y Liu, J Ramírez, L House, MJ Ratain - Drug Metabolism and Disposition, 2010 - ASPET
… on UGTs were determined using high-performance liquid chromatography by measuring the formation rates for 4-methylumbelliferone (4-MU) glucuronide, imipramine N-glucuronide, …
Number of citations: 108 dmd.aspetjournals.org
M Qian, S Chen, X Li, S Zeng - Biochemical and biophysical research …, 2004 - Elsevier
… of imipramine N-glucuronide, the ratio was applied to the calculation of the imipramine N-glucuronide … by adding varying amounts of imipramine N-glucuronide to incubations conducted …
Number of citations: 22 www.sciencedirect.com
L Jiang, Z Wang, X Wang, S Wang, Z Wang, Y Liu - Toxicology in Vitro, 2020 - Elsevier
… effects of piceatannol on UGTs using high-performance liquid chromatography by measuring the formation rates for 4-methylumbelliferoneglucuronide and imipramine N-glucuronide. …
Number of citations: 10 www.sciencedirect.com
LK Kamdem, Y Liu, V Stearns… - British journal of …, 2010 - Wiley Online Library
… Formation of anastrozole glucuronide in a bank of HLMs was correlated strongly with imipramine N-glucuronide, a marker of UGT1A4 (r= 0.72, P < 0.0001), while expressed UGT1A4 …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com

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